Isosativanone
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Overview
Description
Isosativanone is a natural flavonoid compound with the chemical formula C17H16O5 and a molecular weight of 300.31 g/mol . It is known for its notable effectiveness in research related to anxiety disorders and insomnia. The compound is characterized by its structure, which includes a 2,3-dihydro-3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isosativanone can be synthesized through various chemical reactions involving the appropriate starting materials. The synthetic routes typically involve the use of 2-hydroxy-4-methoxybenzaldehyde and 7-methoxy-2,3-dihydrochromen-4-one as key intermediates . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent production . The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Isosativanone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Reactions with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include and .
Reduction: Reagents such as and are used.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions include various quinones , dihydro derivatives , and substituted flavonoids .
Scientific Research Applications
Isosativanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other flavonoid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects on anxiety disorders and insomnia.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Isosativanone involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems and receptor activity , which contributes to its anxiolytic and sedative effects. The compound also exhibits antioxidant properties , which play a role in its biological activity.
Comparison with Similar Compounds
Isosativanone is unique among flavonoids due to its specific structural features and biological activities. Similar compounds include:
- Genistein
- Daidzein
- Biochanin A
- Formononetin
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials .
Properties
CAS No. |
82829-55-8 |
---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O5/c1-20-10-3-5-12(15(18)7-10)14-9-22-16-8-11(21-2)4-6-13(16)17(14)19/h3-8,14,18H,9H2,1-2H3 |
InChI Key |
DGASCIUHCLOTGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)OC)O |
Origin of Product |
United States |
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